molecular formula C24H6N14O24 B14711004 Diazene, bis(2,2',4,4',6,6'-hexanitro(1,1'-biphenyl)-3-yl)- CAS No. 23987-32-8

Diazene, bis(2,2',4,4',6,6'-hexanitro(1,1'-biphenyl)-3-yl)-

Katalognummer: B14711004
CAS-Nummer: 23987-32-8
Molekulargewicht: 874.4 g/mol
InChI-Schlüssel: JZMIVRJYBGBHRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is a highly nitrated aromatic compound known for its energetic properties. This compound is characterized by the presence of multiple nitro groups attached to a biphenyl structure, making it a potent energetic material. It is used in various applications, particularly in the field of explosives and propellants due to its high energy content and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- typically involves the nitration of biphenyl derivatives. The process begins with the preparation of 2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3,3’-diamine, which is then subjected to diazotization to form the diazene compound. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the complete nitration of the biphenyl rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are paramount due to the highly energetic nature of the compound and the use of strong acids in the nitration process .

Analyse Chemischer Reaktionen

Types of Reactions

Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and strong oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, reduction reactions can produce amino derivatives of the compound, while oxidation reactions may lead to the formation of more highly oxidized species .

Wissenschaftliche Forschungsanwendungen

Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas and other byproducts. This rapid release of gas and energy is what makes the compound useful in explosive applications. The molecular targets and pathways involved include the nitro groups and the biphenyl structure, which stabilize the compound and allow for controlled energy release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diazene, bis(2,2’,4,4’,6,6’-hexanitro(1,1’-biphenyl)-3-yl)- is unique due to its biphenyl structure with multiple nitro groups, providing a balance between stability and high energy content. This makes it particularly useful in applications where controlled energy release is crucial .

Eigenschaften

CAS-Nummer

23987-32-8

Molekularformel

C24H6N14O24

Molekulargewicht

874.4 g/mol

IUPAC-Name

bis[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)phenyl]diazene

InChI

InChI=1S/C24H6N14O24/c39-27(40)7-1-9(29(43)44)17(10(2-7)30(45)46)19-13(33(51)52)5-15(35(55)56)21(23(19)37(59)60)25-26-22-16(36(57)58)6-14(34(53)54)20(24(22)38(61)62)18-11(31(47)48)3-8(28(41)42)4-12(18)32(49)50/h1-6H

InChI-Schlüssel

JZMIVRJYBGBHRC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=NC3=C(C=C(C(=C3[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.